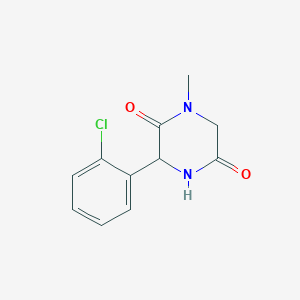
1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, or 1-MPCA, is a synthetic compound that has been widely studied for its potential applications in the fields of biochemistry and physiology. 1-MPCA has been used in a variety of experiments, ranging from drug synthesis to enzyme inhibition.
Scientific Research Applications
1-MPCA has been widely studied for its potential applications in biochemistry and physiology. It has been used in a variety of experiments, including drug synthesis, enzyme inhibition, and protein folding studies. 1-MPCA has also been used in studies of the effects of drugs on the human body, as well as in studies of the effects of environmental toxins.
Mechanism Of Action
1-MPCA has been shown to act as an inhibitor of several enzymes, including cytochrome P450 and monoamine oxidase. It has also been shown to inhibit the activity of several proteins, including Ras, MEK, and ERK. In addition, 1-MPCA has been shown to act as an agonist of several G-protein coupled receptors, including the serotonin receptor and the dopamine receptor.
Biochemical And Physiological Effects
1-MPCA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to improved mood, increased focus, and improved cognitive function. 1-MPCA has also been shown to reduce inflammation, which can help to reduce the risk of certain diseases. In addition, 1-MPCA has been shown to have antioxidant properties, which can help to protect the body from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
1-MPCA has several advantages for use in lab experiments. It is relatively inexpensive, and it is easy to synthesize. In addition, it has a wide range of applications, making it a versatile compound for use in a variety of experiments. However, there are some limitations to its use in lab experiments. It is not water soluble, which can make it difficult to work with in certain experiments. In addition, it can be toxic at high concentrations, so it should be used with caution.
Future Directions
1-MPCA has a wide range of potential future applications. It could be used in the development of new drugs, as well as in the development of new treatments for a variety of diseases. In addition, it could be used in the development of new methods for detecting environmental toxins. It could also be used in the development of new methods of protein folding and enzyme inhibition. Finally, it could be used to improve the efficacy of existing drugs, as well as to develop new methods of drug delivery.
properties
IUPAC Name |
1-(3-methoxyphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-4-2-3-9(5-10)13-7-8(6-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLVTYKZVAPTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



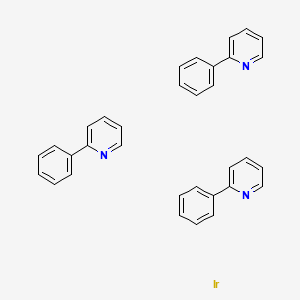
![3-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451542.png)
![1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1451543.png)
![1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1451544.png)
![7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1451547.png)
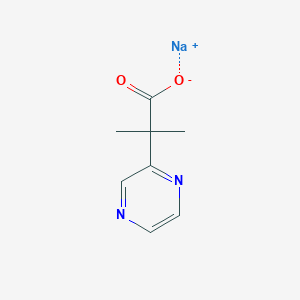

![3-{[(4-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451553.png)
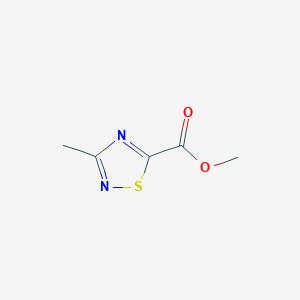
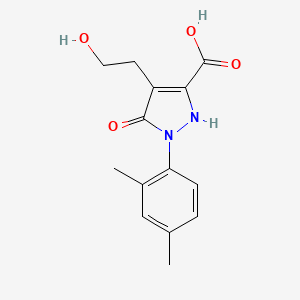

![2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451560.png)
![4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1451561.png)
